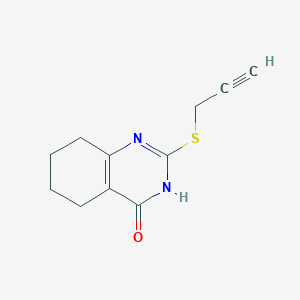![molecular formula C18H18FN7O B6449989 6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2549023-09-6](/img/structure/B6449989.png)
6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a compound of considerable interest in various scientific fields. Its unique structure, combining elements of purines and fluorinated pyridines, offers potential applications ranging from pharmaceuticals to industrial chemistry. This compound is characterized by its intricate molecular framework, which influences its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves a multi-step synthetic process:
Initial Coupling: The process begins with the coupling of 3-fluoropyridine-2-carboxylic acid with a suitable amine to form an amide intermediate.
Cyclization: This intermediate is then subjected to cyclization under controlled conditions to form the octahydropyrrolo[3,4-c]pyrrole ring system.
Methylation: The resulting product undergoes a selective methylation reaction to introduce the 9-methyl group on the purine ring.
Final Assembly: The final step involves the assembly of the purine and pyridine moieties to yield the target compound.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the synthesis, minimizing the production time and cost.
化学反应分析
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups.
Reduction: Reductive reactions can modify its fluorinated pyridine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions allow for further derivatization.
Common Reagents and Conditions:
Oxidizing Agents: Agents like potassium permanganate and chromium trioxide.
Reducing Agents: Agents such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium compounds, and Grignard reagents.
Major Products Formed: The primary products depend on the nature of the reactions, typically resulting in substituted derivatives with altered physicochemical properties.
Chemistry:
Catalysis: The compound's unique structure makes it a potential ligand in catalysis, influencing reaction pathways and product selectivity.
Material Science: Its integration into polymers can enhance material properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Design: The compound's biological activity is being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Biological Probes: Its fluorinated moiety can be used in imaging techniques, allowing for the tracking of biological processes.
Industry:
Chemical Synthesis: As a building block for complex organic molecules, it serves as a precursor in the synthesis of advanced materials and pharmaceuticals.
Analytical Chemistry: Its distinctive structure aids in the development of new analytical methods for detecting and quantifying related compounds.
作用机制
The compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: Its interaction with cellular receptors can modulate signal transduction processes.
DNA Interaction: The purine moiety enables it to intercalate into DNA, potentially influencing gene expression and replication.
相似化合物的比较
6-(3-pyridinecarbonyl)-9-methyl-9H-purine: Lacks the fluorine substitution.
6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine: Similar but without the specific fluoropyridine moiety.
6-[5-(3-chloropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine: Chlorine substitution instead of fluorine.
属性
IUPAC Name |
(3-fluoropyridin-2-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-24-10-23-15-16(24)21-9-22-17(15)25-5-11-7-26(8-12(11)6-25)18(27)14-13(19)3-2-4-20-14/h2-4,9-12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQWPSWOYPTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=C(C=CC=N5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)
![2-methyl-6-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6449919.png)
![tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B6449922.png)
![3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6449925.png)
![6-cyclopropyl-5-fluoro-2-[4-(indolizine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449929.png)
![3-(2-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6449936.png)
![4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6449938.png)
![6-cyclopropyl-2-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449944.png)
![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)
![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)
![2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6449963.png)

![3-fluoro-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449981.png)
![3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449986.png)
